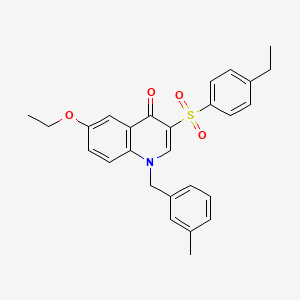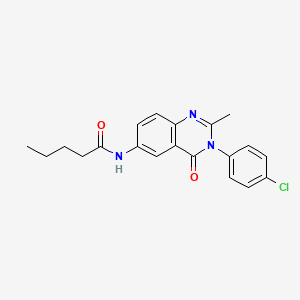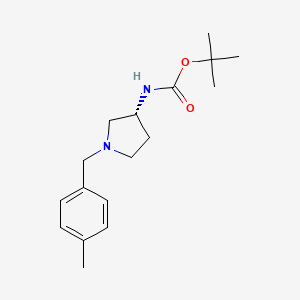
(R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a type of cyclic secondary amine . The compound also has a carbamate group (NHCOO), which is a functional group derived from carbamic acid and has wide applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, a carbamate group, and a tert-butyl group. The presence of these groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrolidines, for example, can undergo a variety of reactions, including reductions, oxidations, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Application in Antiinflammatory Agents
A series of compounds related to (R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate were synthesized and evaluated for their potential as antiinflammatory/analgesic agents. These compounds were explored for their dual inhibitory activity on prostaglandin and leukotriene synthesis, demonstrating comparable antiinflammatory activities to indomethacin but with reduced ulcerogenic effects. One such compound, showcasing a wider safety margin than indomethacin or piroxicam, was highlighted for further clinical application consideration (Ikuta et al., 1987).
Process Development and Synthesis
The scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, was detailed. This process included an efficient one-pot, two-step sequence starting from readily available materials, demonstrating the chemical versatility and application of similar structures in drug development (Li et al., 2012).
Water Oxidation Catalysts
Research on a new family of Ru complexes for water oxidation involved compounds with tert-butyl groups, showing their utility in oxygen evolution reactions. These complexes, featuring variations of the tert-butyl group, have contributed to understanding the role of such substituents in catalytic activity for environmental applications (Zong & Thummel, 2005).
Genotoxicity Assessment
A study assessed the genotoxic effects of various chemicals, including tert-butyl compounds, in human lymphocytes using the comet assay. This research contributes to our understanding of the DNA-damaging potential of certain chemical structures and the role of free radicals in this process, highlighting the importance of safety evaluations in chemical research (Chen et al., 2008).
Ligand Design for Asymmetric Catalysis
The synthesis of rigid P-chiral phosphine ligands featuring tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation was explored. This work highlights the significance of (R)-tert-butyl-based structures in designing catalysts for precise chemical synthesis, impacting the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSSVHMGGWIDG-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
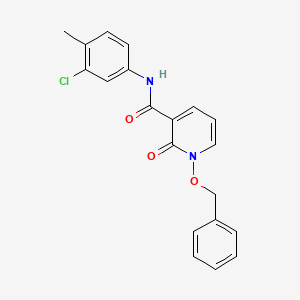
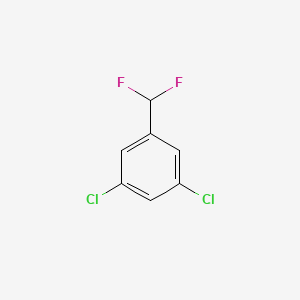
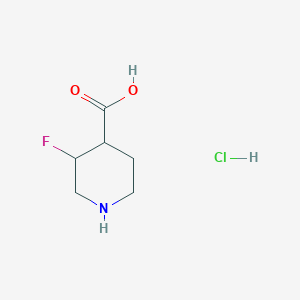
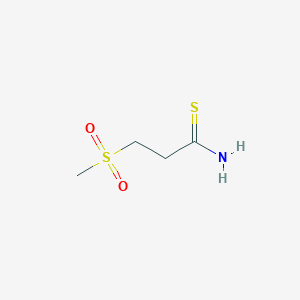
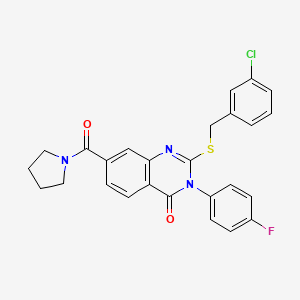
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)
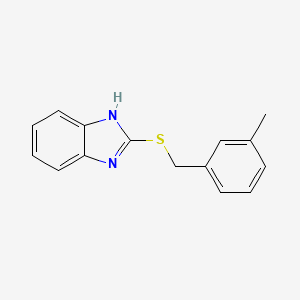
![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)
